molecular formula C17H16F3NO2 B5788968 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B5788968
M. Wt: 323.31 g/mol
InChI Key: PEUYKLQSBCAZEY-UHFFFAOYSA-N
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Description

3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound that features both a trifluoromethyl group and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3-(2-methylphenoxy)propanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability. The methylphenoxy group can contribute to the compound’s overall pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
  • 3-(trifluoromethyl)phenyl chloroformate
  • 3-(trifluoromethyl)phenoxy-1,2-propanediol

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a methylphenoxy group, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-12-5-2-3-8-15(12)23-10-9-16(22)21-14-7-4-6-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUYKLQSBCAZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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